molecular formula C15H17NO5 B015755 benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate CAS No. 89662-51-1

benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate

Cat. No. B015755
CAS RN: 89662-51-1
M. Wt: 291.3 g/mol
InChI Key: RPKGMGRUAUKSLB-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidine derivatives, including compounds similar to benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate, involves several key steps, such as cyclization and ring transformation. For example, Tomasini et al. (2003) described the synthesis of pseudopeptide foldamers using a conformationally restricted building block based on 2-oxo-1,3-oxazolidine-4-carboxylic acid, which was investigated through IR, 1H NMR, CD techniques, and DFT computational modeling (Tomasini et al., 2003). This synthesis pathway may offer insights into the synthesis of the targeted compound.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives, including the targeted compound, is characterized by the presence of a 1,3-oxazolidine ring. Kang et al. (2007) provided detailed insights into the molecular structure of a related compound, highlighting the planar nature of the carboxylate group with the oxazolidine ring and the spatial arrangement of benzyl groups (Kang et al., 2007).

Scientific Research Applications

Structural Analysis

The carboxylate group of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate was found to be approximately coplanar with the oxazolidine ring. The two benzyl rings were located on the same side of this plane, forming distinct dihedral angles, suggesting specific spatial configurations that may have implications for its chemical reactivity and interactions (Kang et al., 2007).

Oxazolidinone Derivatives as Enzyme Inhibitors

Oxazolidinone derivatives, specifically alpha-Benzyl-2-oxo-1,3-oxazolidine-4-acetic acid (BOOA) with (alpha R,4S) and (alpha S,4R) configurations, were designed and synthesized as mechanism-based inactivators for carboxypeptidase A (CPA). Kinetic analysis confirmed their time-dependent inhibition of the enzyme, demonstrating the potential of oxazolidinone derivatives in enzyme inhibition research (Kim et al., 1998).

SARS-CoV 3CL Protease Inhibitors

Oxazolidinone 7 was used in the synthesis of Trifluoromethyl-β-amino alcohol 11, which was then converted into peptides with inhibitory activity against SARS-CoV 3CL protease. This research highlights the role of oxazolidinone derivatives in the development of viral protease inhibitors, marking an important contribution to antiviral drug development (Sydnes et al., 2006).

properties

IUPAC Name

benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGMGRUAUKSLB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553832
Record name Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate

CAS RN

89662-51-1
Record name Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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